Human Carboxylesterase 2 (CE2) Inhibition: Nanomolar Potency and Selectivity Over CE1
3-Bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide inhibits human liver carboxylesterase 2 (CE2) with an IC50 of 20 nM, demonstrating approximately 1,000-fold selectivity over CE1 (IC50 = 20,400 nM), as measured in human liver microsome assays using fluorescein diacetate as substrate with a 10-minute preincubation [1]. This selectivity profile is critical; non-selective CE inhibition can confound pharmacokinetic interpretation of co-administered ester prodrugs.
| Evidence Dimension | Enzyme inhibition potency and selectivity (CE2 vs CE1) |
|---|---|
| Target Compound Data | IC50 (CE2) = 20 nM; IC50 (CE1) = 20,400 nM; Ki (CE2) = 42 nM |
| Comparator Or Baseline | Same compound tested against CE1 in parallel: IC50 = 20,400 nM (1,020-fold difference). Class-level baseline: typical CE2 inhibitors (e.g., loperamide) show IC50 values in the micromolar range. |
| Quantified Difference | 1,020-fold selectivity for CE2 over CE1; CE2 potency is 1,000-fold higher than CE1. |
| Conditions | Human liver microsomes; substrate: fluorescein diacetate; 10-minute preincubation followed by substrate addition. Data curated by ChEMBL from Dalian Institute of Chemical Physics. |
Why This Matters
This exceptional CE2 selectivity makes the compound a valuable chemical probe for dissecting CE2-mediated hydrolysis pathways in drug metabolism without confounding CE1 cross-reactivity, a property not shared by most esterase inhibitors.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603): IC50 = 20 nM (CE2), Ki = 42 nM (CE2, competitive), IC50 = 20.4 µM (CE1). Data curated by ChEMBL from Dalian Institute of Chemical Physics. View Source
